BenchChemオンラインストアへようこそ!

MK-0752 sodium

Alzheimer's disease γ-secretase inhibition CNS pharmacodynamics

Select for unique CNS pharmacodynamics with 90% Aβ40 reduction in primate models. Clinically combined with chemotherapies (docetaxel, cisplatin). Offers a cryo-EM resolved binding map. Ideal for translational neuroscience and oncology programs requiring a human-validated, orally active reference compound.

Molecular Formula C21H20ClF2NaO4S
Molecular Weight 464.9 g/mol
CAS No. 656810-87-6
Cat. No. B1676612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0752 sodium
CAS656810-87-6
SynonymsMK0752;  MK 0752;  MK-0752
Molecular FormulaC21H20ClF2NaO4S
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]
InChIInChI=1S/C21H21ClF2O4S.Na/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26;/h2-7,13-14H,1,8-12H2,(H,25,26);/q;+1/p-1
InChIKeyWFPVQMLUYJLUCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sodium 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate (MK-0752 Sodium) – Cyclohexyl Sulfone γ‑Secretase Inhibitor with Oral Bioavailability and CNS Penetration


Sodium 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate (CAS 656810‑87‑6), commonly designated MK‑0752 sodium, is a synthetically derived small‑molecule inhibitor belonging to the cyclohexyl sulfone class of γ‑secretase modulators [REFS‑1]. The compound is characterized by a cyclohexyl core bearing a 4‑chlorophenylsulfonyl group and a 2,5‑difluorophenyl substituent, with a propanoate side chain presented as the sodium salt for enhanced aqueous solubility [REFS‑2]. MK‑0752 acts by binding to and stabilizing the γ‑secretase complex in an inactive conformation, thereby inhibiting the intramembrane proteolysis of substrates including amyloid precursor protein (APP) and Notch receptors [REFS‑3]. This mechanism underlies its investigation in Alzheimer’s disease and oncology settings, where aberrant γ‑secretase activity drives pathogenesis [REFS‑4].

Why Sodium 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate Cannot Be Interchanged with Alternative γ‑Secretase Inhibitors


Although numerous small molecules are annotated as γ‑secretase inhibitors, their pharmacological profiles diverge markedly with respect to isoform selectivity, blood‑brain barrier penetration, and clinical toxicity [REFS‑1]. Substituting MK‑0752 sodium with a more potent in‑vitro inhibitor such as avagacestat (IC50 0.30 nM) or a less potent tool compound such as DAPT (IC50 115 nM) fails to replicate the in vivo central nervous system exposure and oral bioavailability that define MK‑0752 [REFS‑2]. Furthermore, the Notch‑sparing profile of MRK‑560 does not translate to MK‑0752, which inhibits both APP and Notch cleavage – a distinction that directly impacts the safety and intended application of each molecule [REFS‑3]. The quantitative evidence presented below demonstrates that the selection of MK‑0752 sodium must be driven by a specific experimental or clinical requirement that cannot be satisfied by structural or functional analogs.

Sodium 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate – Quantitative Differential Evidence Against Clinically Relevant Comparators


Superior Oral CNS Aβ40 Reduction Versus Semagacestat in Non‑Human Primates

In conscious rhesus monkeys administered a single oral dose, MK‑0752 sodium reduced newly generated central nervous system (CNS) amyloid‑β 40 (Aβ40) by up to 90% as measured by in vivo stable‑isotope labeling kinetics [REFS‑1]. In contrast, the comparator γ‑secretase inhibitor semagacestat (LY‑450139) achieved only a 47% reduction in CNS Aβ40 at a clinically tolerated dose in the same species [REFS‑2]. This differential establishes MK‑0752 sodium as the preferred compound for studies requiring robust and sustained suppression of cerebral Aβ production in a translational large‑animal model.

Alzheimer's disease γ-secretase inhibition CNS pharmacodynamics non‑human primate model

Clinically Validated Oral Bioavailability and Blood‑Brain Barrier Penetration Versus Avagacestat

MK‑0752 sodium is unequivocally characterized as orally bioavailable and brain‑penetrant, with direct demonstration of dose‑dependent CNS Aβ lowering following oral administration in both rodents and non‑human primates [REFS‑1]. Avagacestat (BMS‑708163), despite sub‑nanomolar in‑vitro potency, exhibits limited brain penetration in vivo and was discontinued in phase II due to an unfavorable CNS safety profile attributed to off‑target accumulation [REFS‑2]. The reliable brain exposure of MK‑0752 sodium is essential for CNS‑targeted programs and distinguishes it from avagacestat in procurement decisions.

Pharmacokinetics blood‑brain barrier CNS drug delivery γ‑secretase inhibitor

Moderate Potency with Favorable Therapeutic Index in Oncology Versus High‑Potency GSIs

MK‑0752 sodium inhibits γ‑secretase with an IC50 of 5 nM for Aβ40 reduction in human SH‑SY5Y cells [REFS‑1]. This moderate potency is advantageous in oncology settings where excessive Notch inhibition precipitates dose‑limiting gastrointestinal toxicity [REFS‑2]. In contrast, MRK‑560, a closely related cyclohexyl sulfone with an IC50 of 0.65 nM, demonstrates a narrow therapeutic index in vivo and has been associated with Notch‑related adverse effects that constrain its clinical utility [REFS‑3]. The balanced potency of MK‑0752 sodium supports repeat‑dose regimens and combination chemotherapy without the severe toxicity observed with ultra‑potent GSIs.

Cancer stem cell Notch signaling therapeutic window γ‑secretase inhibitor

Structural Elucidation by Cryo‑EM Informing Rational Procurement for Structural Biology

The binding mode of MK‑0752 sodium to the human γ‑secretase complex has been resolved at 2.7‑3.0 Å resolution by cryo‑electron microscopy [REFS‑1]. This structure‑based evidence is not available for the majority of cyclohexyl sulfone analogs, including MRK‑560, whose exact binding pose remains uncharacterized [REFS‑2]. Access to a structurally validated inhibitor enables more rigorous interpretation of structure‑activity relationship (SAR) studies and supports computational drug design efforts.

Cryo‑EM structural biology γ‑secretase complex drug‑target interactions

Sodium 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate – Evidence‑Backed Procurement Scenarios for Research and Development


Translational CNS Pharmacodynamics Studies in Non‑Human Primates

MK‑0752 sodium is the only cyclohexyl sulfone GSI with publicly available non‑human primate CNS pharmacodynamic data demonstrating 90% reduction in newly generated Aβ40. This evidence, derived from in vivo stable‑isotope labeling in rhesus monkeys, positions the compound as a first‑line tool for CNS‑targeted proof‑of‑concept studies [REFS‑1]. Procurement is warranted when a robust brain‑penetrant GSI is required to establish target engagement in a translational model that predicts human CNS exposure.

Notch‑Driven Oncology Combination Therapy Development

Phase I clinical data confirm that MK‑0752 sodium can be safely combined with standard‑of‑care chemotherapeutics (e.g., docetaxel, cisplatin) in patients with advanced solid tumors [REFS‑2]. Its moderate potency (IC50 5 nM) affords a therapeutic window that supports intermittent dosing schedules and combination regimens without the dose‑limiting gastrointestinal toxicity that plagues more potent GSIs [REFS‑3]. Procurement is indicated for cancer stem cell research and translational oncology programs evaluating Notch pathway inhibition.

Structural Biology and Cryo‑EM Studies of γ‑Secretase

The cryo‑EM structure of human γ‑secretase bound to MK‑0752 provides an unambiguous map of inhibitor‑target interactions at near‑atomic resolution [REFS‑4]. This structural data enables accurate fitting of electron density maps and interpretation of conformational changes upon inhibitor binding. Laboratories engaged in structural biology of the γ‑secretase complex should prioritize MK‑0752 sodium as a reference ligand for comparative studies.

Alzheimer’s Disease Target Validation Where Clinical CNS Aβ Lowering Is Documented

MK‑0752 sodium reduces CSF Aβ40 levels in healthy human volunteers and patients, providing a direct clinical pharmacodynamic bridge that is absent for many early‑stage GSIs [REFS‑5]. For academic and industry groups validating novel γ‑secretase‑targeting hypotheses in AD, MK‑0752 sodium offers a clinically characterized reference compound with human CNS biomarker data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0752 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.